N-benzyl-2-pyridin-3-ylethanamine
Description
N-benzyl-2-pyridin-3-ylethanamine is a tertiary amine featuring a benzyl group attached to the nitrogen atom of an ethanamine backbone, which is further substituted with a pyridin-3-yl moiety. Structurally, it combines aromatic (benzyl and pyridine) and aliphatic (ethanamine) components, making it a versatile scaffold in medicinal chemistry and ligand design. The pyridine ring contributes to electron-deficient character, while the benzyl group enhances lipophilicity, influencing solubility and binding interactions.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-benzyl-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C14H16N2/c1-2-5-13(6-3-1)11-16-10-8-14-7-4-9-15-12-14/h1-7,9,12,16H,8,10-11H2 |
InChI Key |
WEAFOMXQGJKFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-pyridin-3-ylethanamine typically involves the reaction of benzylamine with 2-bromo-3-pyridineethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-pyridin-3-ylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-2-pyridin-3-ylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-benzyl-2-pyridin-3-ylethanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: N-benzyl-2-pyridin-3-ylacetaldehyde.
Reduction: N-benzyl-2-pyridin-3-ylethanol.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
N-benzyl-2-pyridin-3-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-pyridin-3-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
*Similarity scores (0–1) from reflect structural overlap with this compound, calculated using molecular fingerprinting algorithms.
Key Observations:
Core Backbone Differences :
- This compound features a flexible ethanamine chain, whereas analogs like [1421372-67-9] and [152460-10-1] incorporate rigid pyrimidine cores. The hexahydropyrimidine derivative in further demonstrates how ring saturation affects conformational stability .
Substituent Effects: The benzyl group in the title compound enhances lipophilicity compared to nitrophenyl ([1421372-67-9]) or aminophenyl ([152460-10-1]) substituents.
Synthetic Pathways :
- The unexpected formation of 2-phenyl-2-(pyridin-2-yl)hexahydropyrimidine () highlights the sensitivity of condensation reactions to stoichiometry and reaction conditions. This contrasts with the presumably more straightforward alkylation or amination steps used for pyrimidine-based analogs .
Electronic and Physicochemical Properties
While explicit data (e.g., logP, pKa) are unavailable in the provided evidence, inferences can be made:
- Solubility : The ethanamine backbone of this compound may improve aqueous solubility compared to fully aromatic analogs like [240136-69-0] (4-(3-nitrophenyl)pyrimidin-2-amine).
- Reactivity : The pyridin-3-yl group in the title compound offers a lone pair on the nitrogen for coordination or hydrogen bonding, similar to pyridin-2-yl in ’s compound but with differing steric accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
